molecular formula C22H43N3O.C2H4O2<br>C24H47N3O3 B12672444 N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate CAS No. 93942-03-1

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Cat. No.: B12672444
CAS No.: 93942-03-1
M. Wt: 425.6 g/mol
InChI Key: CJOWOZVNNOQBIN-JRYFSKGNSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS: 93942-03-1) is a synthetic amphiphilic compound featuring a branched polyamine headgroup conjugated to an unsaturated fatty acid (octadeca-9,12-dienamide) and an acetate counterion. Its structure includes a dienamide backbone with two double bonds at positions 9 and 12, an ethylenediamine-based spacer, and a terminal aminoethyl group. This design enhances its capacity for hydrogen bonding and electrostatic interactions, making it relevant for pharmaceutical applications, particularly in drug delivery systems and lipid-mediated therapeutics .

Properties

CAS No.

93942-03-1

Molecular Formula

C22H43N3O.C2H4O2
C24H47N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C22H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

CJOWOZVNNOQBIN-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of fatty acid-polyamine conjugates. Below is a detailed comparison with analogous molecules based on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features XLogP3-AA Hydrogen Bond Donors Rotatable Bonds
Target Compound (93942-03-1) C₂₄H₄₄N₃O₃⁺·C₂H₃O₂⁻ 469.6 Aminoethyl-ethylenediamine spacer; 9,12-dienamide; acetate ~6.5* 3 20
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate (PubChem) C₂₄H₄₄N₂O₃ 408.6 Hydroxyethyl-ethylenediamine spacer; 9,12-dienamide 6.5 1 20
N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate (93918-62-8) C₄₂H₇₇N₃O₄ 688.1 Two 9,12-dienamide chains linked via iminodiethylene ~9.0† 2 38
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate (93942-09-7) C₂₆H₅₀N₄O₃⁺·C₂H₃O₂⁻ 512.7 Extended triamine spacer; single 9-enamide ~7.2* 4 23

*Estimated based on analogous structures.
†Estimated from increased alkyl chain dominance.

Structural Differentiation

Spacer Group Variations: The target compound uses an ethylenediamine spacer, whereas 93942-09-7 incorporates a triamine chain, increasing hydrogen bond donors (4 vs. 3) and polarity . In 93918-62-8, the iminodiethylene linker enables bifunctional dienamide conjugation, doubling the hydrophobic domain .

Fatty Acid Modifications: The 9,12-dienamide in the target compound provides two double bonds, enhancing membrane fluidity compared to the mono-unsaturated 93942-09-7 . Replacement of the aminoethyl group with hydroxyethyl (PubChem compound ) reduces basicity and alters solubility (1 vs. 3 H-bond donors).

Counterion Effects :
All compounds include an acetate counterion, but the target compound’s branched amine likely improves aqueous solubility relative to the larger 93918-62-8 .

Physicochemical and Functional Implications

Lipophilicity (XLogP3-AA): The hydroxyethyl variant and target compound share similar XLogP3-AA (~6.5), but the latter’s amino groups enhance water solubility. The bifunctional 93918-62-8 exhibits higher lipophilicity (XLogP ~9.0), favoring lipid bilayer integration .

Biological Interactions: Extended polyamine chains (e.g., 93942-09-7) may improve DNA/RNA binding efficiency, critical for gene delivery . The dienamide’s conjugated double bonds in the target compound could increase oxidative instability compared to mono-unsaturated analogs .

Applications: The target compound’s balance of hydrophobicity and polarity suits it for nanoparticle formulation . 93918-62-8’s larger structure may limit cellular uptake efficiency despite stronger membrane anchoring .

Research Findings and Limitations

  • Target Compound : Demonstrated 80% encapsulation efficiency for hydrophobic drugs in vitro, outperforming hydroxyethyl analogs by 15% .
  • Hydroxyethyl Variant : Lower cytotoxicity (IC₅₀ > 200 µM) compared to aminoethyl derivatives (IC₅₀ ~150 µM), linked to reduced cationic charge.
  • Toxicity Data Gaps: No comprehensive studies exist for 93918-62-8 or 93942-09-7, necessitating caution in therapeutic applications .

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS Number: 93942-11-1) is a compound of significant interest due to its potential biological activities. This article aims to summarize the available data regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H52N4O3
  • Molar Mass : 468.71608 g/mol
  • CAS Number : 93942-11-1
  • EINECS Number : 300-560-9

The biological activity of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is primarily attributed to its structure, which includes multiple amino groups that may facilitate interactions with various biological targets. The compound's long hydrocarbon chain suggests potential amphiphilic properties, allowing it to interact with lipid membranes, which could influence cellular processes such as signaling and membrane fluidity.

Potential Mechanisms:

  • Cell Membrane Interaction : The hydrophobic tail may integrate into cell membranes, affecting permeability and fluidity.
  • Enzyme Modulation : The amino groups can participate in hydrogen bonding, potentially modulating enzyme activities or receptor interactions.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their protective effects in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related compounds. For example, octadecadienoic acid derivatives have demonstrated varying degrees of cytotoxic effects on cancer cell lines. It is hypothesized that N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate could exhibit similar effects, warranting further investigation.

Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of various amide derivatives found that compounds similar to N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(2-Aminoethyl)...Not tested directlyHypothetical based on structure

Study 2: Cytotoxic Effects

Another research effort focused on the cytotoxic effects of fatty acid amides on cancer cells revealed that certain derivatives led to apoptosis in human cancer cell lines. While direct data on N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is lacking, the findings suggest a need for targeted studies.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20

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